molecular formula C10H15N5O B079805 2-amino-9-isopentyl-5H-purin-6(9H)-one CAS No. 15065-50-6

2-amino-9-isopentyl-5H-purin-6(9H)-one

Cat. No.: B079805
CAS No.: 15065-50-6
M. Wt: 221.26 g/mol
InChI Key: LGASYJGMKSUBQI-UHFFFAOYSA-N
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Description

Historical Context and Scientific Classification

Cytokinins were first discovered through investigations seeking factors that stimulate plant cell division. The groundwork for cytokinin research was laid by J. Wiesner in 1892, who proposed that cell division in plants is regulated by specific endogenous factors. This concept was further developed by G. Haberlandt in 1913, who reported the existence of substances in phloem tissue that could induce cell division in potato tuber parenchymatic tissue.

The first cytokinin to be isolated and crystallized was kinetin, discovered by Miller and colleagues in 1955 from autoclaved herring sperm DNA. This breakthrough was followed by Letham's isolation of zeatin from immature corn kernels in 1963, which was subsequently identified as a naturally occurring cytokinin. The compound this compound belongs to the adenine-type cytokinin family, which also includes kinetin, zeatin, and isopentenyladenine (iP).

Structurally, this compound is characterized by a purine ring system with an amino group at position 2, a keto group at position 6, and an isopentyl chain attached to the nitrogen at position 9. This structure shares similarities with isopentenyladenine but differs in the presence of the keto group at position 6, which may influence its biological activity and receptor interactions.

Taxonomic Distribution and Evolutionary Significance

Cytokinins are ubiquitous across plant species, with particularly high concentrations in actively dividing tissues. The biosynthetic pathways for cytokinins have evolved significantly throughout plant evolution. Research indicates that the enzymes responsible for cytokinin biosynthesis—ATP/ADP isopentenyltransferases (IPTs) and tRNA isopentenyltransferases (tRNA IPTs)—have distinct evolutionary origins.

Phylogenetic analyses reveal that Class I and II tRNA IPTs likely coexisted in the last common ancestor of eukaryotes, while ATP/ADP IPTs appear to have originated from a Class II tRNA IPT before the divergence of angiosperms. This evolutionary history suggests that the biosynthetic pathways for compounds like this compound are ancient and highly conserved.

The distribution of cytokinin types across plant taxa varies significantly. For instance, monocot plants belonging to families such as Zingiberaceae, Musaceae, and Liliaceae contain unique cytokinin profiles. While the specific distribution of this compound has not been comprehensively mapped, its structural similarity to isopentenyladenine suggests it may share similar taxonomic distribution patterns.

Plant Group Primary Cytokinin Types Relative Abundance of Isopentyl-Containing Cytokinins
Monocots cis-Zeatin derivatives, iP-type High in specific families (e.g., Zingiberaceae)
Dicots trans-Zeatin derivatives, iP-type Variable, depending on developmental stage
Gymnosperms iP-type, trans-Zeatin Moderate
Bryophytes iP-type Low to moderate

Relationship to Isopentenyladenine (iP) and Other Cytokinin Forms

This compound is closely related to isopentenyladenine (iP), one of the major naturally occurring cytokinins. Both compounds share the isopentyl side chain at the N-9 position, which is a critical structural feature for cytokinin activity.

Isopentenyladenine has been extensively studied for its biological activities, particularly in delaying leaf senescence, inhibiting root growth, and promoting shoot regeneration. The base form of iP demonstrates significant activity in delaying senescence in leaves and upregulating photosynthetic genes while downregulating catabolic genes in detached cotyledons.

The relationship between this compound and isopentenyladenine-9-glucoside (iP9G) is also noteworthy. Research has shown that iP9G, once considered an inactive cytokinin, is capable of delaying senescence in leaves, although it has limited effects on gene expression. This suggests that glucosylation at the N-9 position does not completely eliminate biological activity, which may have implications for the metabolism and activity of this compound.

Other related compounds include the brominated derivative 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one, which has a molecular formula of C10H14BrN5O and a molecular weight of approximately 300.05 g/mol. The addition of a bromine atom at position 8 likely alters the compound's biological activity and receptor-binding properties.

Position in Plant Hormone Networks

Cytokinins, including this compound and related compounds, function within complex plant hormone networks. They interact extensively with other hormones, particularly auxin, in regulating numerous developmental processes.

The yin-yang relationship between auxin and cytokinin is fundamental to plant development. While auxin is perceived through the Aux/IAA family of transcriptional repressors, auxin response factors (ARFs), and TIR1/AFB1-AFB5 F-box components, cytokinins are perceived through a two-component signaling system involving histidine kinase receptors.

In Arabidopsis, three cytokinin receptors (AHK2, AHK3, and AHK4/CRE1) exhibit different affinities for various cytokinin forms. For instance, AHK3 shows relatively high affinity for dihydrozeatin but lower affinity for isopentenyladenine. This differential receptor affinity contributes to the specificity of cytokinin responses in different tissues and developmental contexts.

This compound likely interacts with these receptors in a manner similar to isopentenyladenine, but with potential differences due to its structural modifications. The presence of the keto group at position 6 may alter its binding affinity and downstream signaling effects.

The biosynthesis of isopentenyladenine-type cytokinins primarily involves ATP/ADP isopentenyltransferases (IPTs). In Arabidopsis, seven genes (AtIPT1, 3, 4-8) encode ATP/ADP IPTs, while two genes (AtIPT2 and AtIPT9) encode tRNA IPTs. Knockout studies have shown that the quadruple mutant atipt1 3 5 7 exhibits severely decreased levels of isopentenyladenine and trans-zeatin types of cytokinins, confirming the critical role of these enzymes in cytokinin biosynthesis.

Receptor Relative Affinity for iP Relative Affinity for trans-Zeatin Expression Pattern
AHK2 Moderate High Throughout plant
AHK3 Low Moderate Throughout plant, high in leaves
AHK4/CRE1 High High Predominantly in roots

In cytokinin metabolism, conjugation reactions, particularly glucosylation, play important roles in regulating active cytokinin levels. N-glucosylation at position 9, as seen in iP9G, was traditionally thought to inactivate cytokinins. However, recent research suggests that iP9G retains some biological activity, particularly in delaying leaf senescence. This finding has implications for understanding how this compound might be metabolized and how its derivatives might function in plants.

Properties

CAS No.

15065-50-6

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-9-(3-methylbutyl)-1H-purin-6-one

InChI

InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16)

InChI Key

LGASYJGMKSUBQI-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2C1=NC(=NC2=O)N

Canonical SMILES

CC(C)CCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Alkylation Conditions

The foundational step in synthesizing 2-amino-9-isopentyl-5H-purin-6(9H)-one involves alkylation of a purine precursor at the N9 position. A widely adopted starting material is 6-chloro-2-fluoropurine (Compound 1 ), which undergoes alkylation with isopentyl halides (e.g., isopentyl bromide) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature. This reaction produces a mixture of N7- and N9-alkylated regioisomers, with the N9 isomer typically dominating (32–76% yield for the mixture). The regioselectivity arises from steric and electronic factors, favoring alkylation at the more nucleophilic N9 position.

Key Reaction Parameters:

ParameterValue/Range
SolventDMF
BaseK₂CO₃
TemperatureRoom temperature (RT)
Reaction Time6 hours
Yield (N9 isomer)40–50% (isolated)

Isolation of the N9-Isopentyl Intermediate

Chromatographic separation (e.g., silica gel chromatography) or recrystallization is employed to isolate the N9-isopentyl regioisomer (3a in Scheme 1 of Source). The structural assignment is confirmed via ¹H-NMR, where the N9-substituted product exhibits distinct upfield shifts for the isopentyl protons compared to the N7 isomer.

Introduction of the 2-Amino Group via Aromatic Nucleophilic Substitution

Substitution of the 2-Fluoro Group

The 2-fluoro group in the alkylated intermediate 3a is replaced with an amino group through SNAr. This reaction utilizes ammonia (NH₃) or ammonium hydroxide (NH₄OH) under reflux conditions in a polar aprotic solvent such as n-butanol, with N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Conditions:

ParameterValue/Range
Solventn-Butanol
BaseDIPEA
Temperature110°C (reflux)
Reaction Time12 hours
Yield70–85%

The mechanism involves deprotonation of the purine ring by DIPEA, facilitating nucleophilic attack by ammonia at the electron-deficient C2 position. The reaction’s success hinges on the electron-withdrawing effect of the 6-chloro group, which activates the purine ring for substitution.

Alternative Pathways: Thiol Displacement

In an alternative approach, 2-thioxanthine derivatives (e.g., 14 in Scheme 4 of Source) are treated with 50% aqueous hydrazine to yield 2-hydrazinylpurin-6-ones (15 ). Subsequent cyclization with orthoesters generates triazolo-fused purinones, though this method is less direct for synthesizing non-fused derivatives like the target compound.

Hydrolysis of the 6-Chloro Group to 6-Ketone

Acidic or Basic Hydrolysis

The final step involves hydrolysis of the 6-chloro group in the intermediate 4a (post-amination) to yield the 6-ketone. This is achieved using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux.

Hydrolysis Parameters:

ParameterValue/Range
Reagent6M HCl
Temperature100°C (reflux)
Reaction Time4–6 hours
Yield80–90%

The reaction proceeds via nucleophilic displacement of the chloride by water, followed by tautomerization to stabilize the 6-ketone.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are preferred to enhance yield and reproducibility. Automated systems enable precise control over reaction parameters (e.g., temperature, residence time), minimizing side reactions such as N7 alkylation or over-hydrolysis.

Quality Control Metrics

Critical quality attributes include:

  • Purity : ≥98% (HPLC)

  • Regiochemical Purity : ≥95% N9-isopentyl (¹H-NMR)

  • Residual Solvents : ≤0.1% (GC-MS)

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

The N9 alkylation → SNAr → hydrolysis sequence offers superior scalability and yield (overall 25–35%) compared to fused-ring strategies (e.g., triazolo-purines). Key advantages include:

  • Minimal protection/deprotection steps.

  • Compatibility with industrial solvents (DMF, n-butanol).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) or low temperatures to suppress N7 alkylation.

  • Amination Side Reactions : Strict exclusion of moisture to prevent hydrolysis of the 6-chloro group during SNAr.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-isopentyl-5H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-amino-9-isopentyl-5H-purin-6(9H)-one may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its role in biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-9-isopentyl-5H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Modifications at Position 9

The substituent at position 9 is a key determinant of physicochemical and biological properties. Below is a comparative table of analogs with varying 9-position groups:

Compound Name Substituent at Position 9 Molecular Weight (g/mol) Key Properties/Biological Activity References
2-Amino-9-isopentyl-5H-purin-6(9H)-one Isopentyl (branched C5) 221.3* Unknown (hypothesized lipophilic profile) N/A
9-Phenyl-9H-purin-6-amine Phenyl ~229.3 Chemotherapeutic potential
2-Amino-9-ethyl-1H-purin-6(9H)-one Ethyl (C2) 179.18 Limited data; structural simplicity
2-Amino-9-pentyl-1H-purin-6-one Pentyl (linear C5) 221.27 Increased lipophilicity vs. ethyl
Acyclovir (2-amino-9-[(2-hydroxyethoxy)methyl]) (2-hydroxyethoxy)methyl 225.20 Antiviral (HSV, VZV)
Example 110 (Patent) 1-(6-(dimethylamino)purin-9-yl)ethyl 413.4 Kinase inhibition (hypothetical)

*Calculated based on molecular formula C₁₀H₁₅N₅O.

Key Observations:

  • Lipophilicity : Branched isopentyl (logP ~1.8 estimated) may enhance membrane permeability compared to linear pentyl or ethyl groups, but reduce solubility in aqueous media.
  • Biological Activity : Acyclovir’s polar (2-hydroxyethoxy)methyl group enables phosphorylation and antiviral activity, whereas phenyl or alkyl groups (e.g., 9-phenyl) may favor interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-amino-9-isopentyl-5H-purin-6(9H)-one, and how can reaction intermediates be characterized?

  • Methodology : Use nucleophilic substitution or coupling reactions to introduce the isopentyl group at the N9 position of the purine core. Protect the 2-amino group with tert-butoxycarbonyl (Boc) to prevent side reactions . Monitor reaction progress via HPLC or TLC, and characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation. Mass spectrometry (ESI-MS) is critical for verifying molecular weights of intermediates .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH. Use dynamic light scattering (DLS) to assess aggregation in aqueous media. Stability studies under varying temperatures (4°C, 25°C, 37°C) and pH (3–9) should employ UV-Vis spectroscopy to track degradation kinetics .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine 1H^1H-NMR (to resolve isopentyl proton signals at δ 1.6–2.1 ppm) and heteronuclear correlation spectroscopy (HSQC) for C-H bonding patterns. IR spectroscopy can validate the presence of NH2_2 (stretching ~3400 cm1^{-1}) and carbonyl groups (C=O ~1680 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation at the N9 position in purine derivatives?

  • Methodology : Perform density functional theory (DFT) calculations to compare activation energies for alkylation at N7 vs. N9. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCM). Validate predictions with kinetic studies using 19F^{19}F-NMR if fluorine-substituted analogs are synthesized .

Q. How can contradictory data on the compound’s inhibitory activity against kinase X be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, buffer ionic strength). Use isothermal titration calorimetry (ITC) to measure binding affinity directly. Cross-validate with orthogonal assays like fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology : Modify the isopentyl group to enhance lipophilicity (logP ~2–3) while maintaining aqueous solubility. Prodrug approaches, such as phosphonate esterification (e.g., diisopropyl phosphonate), can improve membrane permeability. Assess pharmacokinetics via LC-MS/MS in plasma samples .

Data Analysis and Experimental Design

Q. How should factorial design be applied to optimize reaction yields for scale-up synthesis?

  • Methodology : Employ a 2k^k factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst loading (5% vs. 10%). Use ANOVA to identify significant factors and interaction effects. Response surface methodology (RSM) can refine optimal conditions .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodology : Fit data to a four-parameter logistic model (IC50_{50} calculation) using nonlinear regression. Assess goodness-of-fit with the Akaike information criterion (AIC). Bootstrap resampling (1000 iterations) provides confidence intervals for IC50_{50} values .

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